molecular formula CBaF3O3S+ B8180440 barium(2+);trifluoromethanesulfonate

barium(2+);trifluoromethanesulfonate

Cat. No.: B8180440
M. Wt: 286.40 g/mol
InChI Key: DRAFJLIHEJSUDA-UHFFFAOYSA-M
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Description

Context of Metal Trifluoromethanesulfonates as Lewis Acid Catalysts

Metal triflates, in general, are recognized as a versatile class of Lewis acid catalysts in organic synthesis. Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), metal triflates are often more stable, less corrosive, and can be used in catalytic amounts. Their water stability allows for their use in aqueous media, making them more environmentally benign. These catalysts are effective in a variety of reactions, including Friedel-Crafts acylations and alkylations, aldol (B89426) condensations, and Diels-Alder reactions. The catalytic activity of the metal center is enhanced by the weakly coordinating nature of the triflate anion, which allows the metal to interact more effectively with the substrate.

The use of metal triflates can lead to higher yields and selectivities under milder reaction conditions compared to classical Lewis acids. For instance, in Friedel-Crafts acylation reactions, metal triflates have been shown to efficiently catalyze the reaction of various aromatic compounds.

Table 1: Catalytic Activity of Various Metal Triflates in Friedel-Crafts Acylation

Metal Triflate CatalystAromatic SubstrateAcylating AgentYield (%)Reference
Copper(II) triflateAnisoleBenzoyl chlorideQuantitative ias.ac.in
Praseodymium(III) triflateAnisoleAcetic anhydride>95 nih.gov
Indium(III) triflateTolueneBenzoyl chloride98 nih.gov
Scandium(III) triflateAnisoleAcetic anhydride98

Significance of the Trifluoromethanesulfonate (B1224126) Anion in Modern Chemistry

The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate, is a key component contributing to the utility of barium triflate and other metal triflates. The triflate anion is the conjugate base of trifluoromethanesulfonic acid, a superacid. This makes the triflate anion an exceptionally stable and poor nucleophile.

Its high stability is due to the strong electron-withdrawing effect of the trifluoromethyl group and the resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom. caltech.edu This stability translates into the triflate group being an excellent leaving group in nucleophilic substitution reactions, a property widely exploited in organic synthesis. The non-coordinating nature of the triflate anion is crucial for the Lewis acidity of the corresponding metal cation, as it does not strongly bind to the metal center, leaving it available to activate substrates.

Overview of Academic Research Trajectories for Barium(2+);trifluoromethanesulfonate

Academic research on this compound has explored several promising avenues, primarily leveraging its properties as a source of the triflate anion and as a potential catalyst.

One significant application of barium triflate is as a precursor for the synthesis of other metal triflates. Through metathesis reactions, barium triflate can be reacted with metal sulfates to produce the desired metal triflate and insoluble barium sulfate, which can be easily removed by filtration. wikipedia.orggoogle.com This method provides a convenient route to various metal triflates, including those of the lanthanides, which are valuable Lewis acid catalysts. wikipedia.org

In the realm of materials science, barium-containing compounds are being investigated for their potential use in solid-state electrolytes for batteries. mdpi.com While research on barium triflate itself in this application is not extensive, studies on related barium compounds in polymer electrolytes highlight a relevant research direction. For example, a composite polymer electrolyte containing barium chloride has been synthesized and its ionic conductivity studied.

Table 2: Ionic Conductivity of a Barium-Chloride-Based Polymer Electrolyte

BaCl₂ Loading (wt%)Ionic Conductivity (S cm⁻¹) at 30°CReference
51.26 x 10⁻⁶ ias.ac.in
103.16 x 10⁻⁶ ias.ac.in
156.31 x 10⁻⁶ ias.ac.in
209.38 x 10⁻⁶ ias.ac.in

Furthermore, the triflate anion's role as a promoter in glycosylation reactions is a significant area of research. While many studies focus on other metal triflates or triflic acid itself, the underlying principle of using a triflate source to facilitate the formation of glycosidic bonds is a key academic trajectory. rsc.orgresearchgate.net The use of triflate-based promoters can influence the stereoselectivity of glycosylation reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Ba/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAFJLIHEJSUDA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBaF3O3S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Applications

Synthesis of Barium(2+);trifluoromethanesulfonate (B1224126)

The synthesis of barium(2+);trifluoromethanesulfonate is typically achieved through the reaction of a barium salt with trifluoromethanesulfonic acid. Common methods involve the use of barium carbonate or barium hydroxide in an aqueous medium.

One prevalent method is the reaction of barium carbonate with trifluoromethanesulfonic acid. This reaction proceeds with the evolution of carbon dioxide gas and water, yielding the desired this compound, which can then be purified by recrystallization.

An alternative approach involves the neutralization of barium hydroxide with trifluoromethanesulfonic acid in an aqueous solution. This acid-base reaction forms this compound and water. Similar to the carbonate method, the product is purified through recrystallization.

Reactant 1Reactant 2ProductByproduct(s)
Barium Carbonate (BaCO₃)Trifluoromethanesulfonic Acid (CF₃SO₃H)This compound (Ba(CF₃SO₃)₂)Water (H₂O), Carbon Dioxide (CO₂)
Barium Hydroxide (Ba(OH)₂)Trifluoromethanesulfonic Acid (CF₃SO₃H)This compound (Ba(CF₃SO₃)₂)Water (H₂O)

This compound as a Precursor Compound

This compound serves as a valuable precursor for the synthesis of other metal trifluoromethanesulfonates and fluorinated organic compounds. Its utility stems from the insolubility of barium sulfate, which can drive metathesis reactions to completion.

This compound is a key starting material for the synthesis of various alkali metal and silver trifluoromethanesulfonates. The general principle involves a salt metathesis reaction where the sulfate of the desired metal is reacted with this compound. The reaction is driven by the precipitation of insoluble barium sulfate, leaving the desired metal trifluoromethanesulfonate in solution.

A prominent example is the synthesis of sodium trifluoromethanesulfonate (sodium triflate) by reacting this compound with sodium sulfate. The insoluble barium sulfate is easily removed by filtration, providing a solution of sodium trifluoromethanesulfonate.

While direct synthesis routes from this compound for other alkali metal triflates are less commonly detailed, the same principle can be applied. For instance, reacting this compound with potassium sulfate or lithium sulfate would be expected to yield potassium trifluoromethanesulfonate and lithium trifluoromethanesulfonate, respectively, along with the barium sulfate precipitate.

The synthesis of silver trifluoromethanesulfonate can also be achieved starting from the barium salt. An early method involves the reaction of this compound with dilute sulfuric acid to generate free trifluoromethanesulfonic acid. This is followed by neutralization with silver carbonate to yield silver trifluoromethanesulfonate.

PrecursorReactantProductPrecipitate
This compoundSodium Sulfate (Na₂SO₄)Sodium trifluoromethanesulfonate (NaCF₃SO₃)Barium Sulfate (BaSO₄)
This compoundPotassium Sulfate (K₂SO₄)Potassium trifluoromethanesulfonate (KCF₃SO₃)Barium Sulfate (BaSO₄)
This compoundLithium Sulfate (Li₂SO₄)Lithium trifluoromethanesulfonate (LiCF₃SO₃)Barium Sulfate (BaSO₄)
This compoundSulfuric Acid (H₂SO₄) then Silver Carbonate (Ag₂CO₃)Silver trifluoromethanesulfonate (AgCF₃SO₃)Barium Sulfate (BaSO₄)

This compound is utilized as a reagent in the preparation of various fluorinated compounds, which are of significant interest in pharmaceuticals and agrochemicals. It is also employed in the production of fluorinated polymers, contributing to materials with enhanced chemical resistance and thermal stability. The trifluoromethanesulfonate group in the compound can act as a source of fluorine or influence reactions to introduce fluorine into organic molecules.

Research in this area focuses on leveraging the properties of the triflate anion and the barium cation to facilitate fluorination reactions. While specific, detailed examples of its direct use as a fluorinating agent are not extensively documented in readily available literature, its role in the broader context of synthesizing fluorinated materials is acknowledged.

Synthesis of Coordination Complexes and Adducts Utilizing this compound

This compound is also employed in the synthesis of coordination complexes and adducts. The barium ion can coordinate with various ligands, and the triflate anion, being a weakly coordinating anion, often does not interfere with the formation of these complexes.

An example of a coordination complex synthesized from this compound is [Ba(2.2.2-cryptand)(OTf)₂]. This complex is formed through the reaction of this compound with the macrocyclic ligand 2.2.2-cryptand.

Furthermore, a sulfonate adduct, Ba(O₃SCF₃)₂(tetraglyme), has been prepared. This compound demonstrates the ability of the barium ion in this compound to coordinate with polyether ligands like tetraglyme.

Barium SaltLigandComplex/Adduct Formula
This compound2.2.2-Cryptand[Ba(2.2.2-cryptand)(OTf)₂]
This compoundTetraglymeBa(O₃SCF₃)₂(tetraglyme)

Catalytic Applications in Organic Transformations

Barium(2+);trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst

Barium triflate functions as an effective Lewis acid catalyst, a property conferred by the barium metal center in conjunction with the electron-withdrawing trifluoromethanesulfonate (triflate) anions. This combination enhances the electrophilicity of the barium cation, enabling it to activate various substrates in organic reactions.

The catalytic efficacy of metal triflates is significantly influenced by the properties of the central metal ion, including its charge and ionic radius. Barium triflate belongs to the Group 2 alkaline earth metals, which are known to form stable, bivalent cations. While rare-earth metal triflates like scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) are renowned for their exceptionally high Lewis acidity and catalytic activity, alkaline earth metal triflates represent a class of milder and often more cost-effective Lewis acids. stackexchange.comnih.gov

The activity of alkaline earth metal catalysts is determined by a delicate balance; the bivalent metal cations effectively regulate the binding of reactants and the release of products, which is crucial for achieving an efficient catalytic cycle. frontiersin.org In contrast, more highly charged cations, such as trivalent (e.g., Sc³⁺) or tetravalent metals, can bind to substrates or products too strongly, potentially inhibiting catalyst turnover. frontiersin.org

While direct comparative studies focusing on a broad range of metal triflates for a single reaction are specific to the transformation, general trends can be observed. For instance, in Friedel-Crafts acylation reactions, catalysts like copper(II) triflate (Cu(OTf)₂) and bismuth(III) triflate (Bi(OTf)₃) have demonstrated high efficiency. cdp-innovation.comtamu.edu Calcium triflate (Ca(OTf)₂), a close analog of barium triflate, has also been identified as a highly stable and reactive Lewis acid catalyst for various transformations involving alcohols and carbonyl compounds. nih.govresearchgate.net In some applications, Ca(OTf)₂ provides yields comparable to more expensive triflimide salts, highlighting the utility of alkaline earth metal triflates. nih.gov

Table 1. Illustrative Comparison of Catalytic Activity of Various Metal Salts in the Acylation of 1,3-Dimethoxybenzene with Acetyl Chloride. (Data for Metal Tosylates, closely related to Triflates) cdp-innovation.com
Catalyst (5 mol%)Time (min)Conversion (%)
In(OTs)₃30>98
Bi(OTs)₃30>98
Ga(OTs)₃3060
Zn(OTs)₂3060

Note: The data in Table 1 is for metal tosylates (OTs), which are structurally and chemically similar to triflates (OTf), and is provided to illustrate typical comparative findings in this field. Specific comparative data for barium triflate in this reaction was not prominently available.

The catalytic action of barium triflate is rooted in its function as a Lewis acid. The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group due to the high electronegativity of the fluorine atoms, which stabilizes the negative charge through induction. This property makes the corresponding barium cation (Ba²⁺) a more effective Lewis acid. nih.gov

In a typical Lewis acid-catalyzed reaction, the barium cation coordinates to an electron-rich site on a substrate molecule. For example, in a Friedel-Crafts acylation, the catalyst coordinates to the halogen of an acyl halide or the oxygen of an anhydride. tamu.edunih.gov This coordination polarizes the bond, increasing the electrophilicity of the acyl carbon and generating a highly reactive acylium ion or a polarized complex. youtube.com This activated electrophile is then susceptible to attack by a nucleophile, such as an electron-rich aromatic ring. After the substitution occurs, the catalyst is regenerated, allowing it to participate in subsequent catalytic cycles.

This mechanism of activating electrophiles is central to many carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by metal triflates.

A significant advantage of many metal triflates, including those of the alkaline earth metals, is their stability and catalytic activity in the presence of water or protic solvents. tcichemicals.com This contrasts sharply with traditional Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), which readily hydrolyze and are deactivated by moisture. stackexchange.com

The water tolerance of catalysts like barium triflate allows for reactions to be conducted under less stringent, more environmentally friendly conditions. frontiersin.org Barium triflate has been successfully employed as a catalyst in aqueous media. For example, it has been used for the one-pot synthesis of 4H-chromenes in a polyethylene glycol (PEG)-water solvent system at room temperature. researchgate.net In this study, the barium triflate catalyst could be recovered and reused for at least five cycles without a significant loss of activity, underscoring its stability and practical utility in greener solvent systems. researchgate.net This stability makes such catalysts suitable for a range of organic transformations where water may be present as a solvent or generated as a byproduct. frontiersin.orgresearchgate.net

Specific Catalytic Reaction Classes

Barium triflate's utility as a Lewis acid extends to various classes of organic reactions, most notably those involving the formation of new carbon-carbon bonds.

Lewis acid catalysis is a cornerstone of synthetic organic chemistry for constructing molecular complexity through the formation of C-C bonds. Barium triflate and related metal triflates are effective in promoting such reactions.

The Friedel-Crafts reactions, first developed in 1877, are fundamental electrophilic aromatic substitution reactions used to attach alkyl or acyl substituents to an aromatic ring. nih.gov These reactions typically require a strong Lewis acid catalyst to activate the alkylating or acylating agent. tamu.edunih.gov

Metal triflates have been widely adopted as catalysts for Friedel-Crafts reactions due to their strong Lewis acidity and, in many cases, their tolerance to moisture. stackexchange.comresearchgate.net While the use of barium triflate in this specific context is not as extensively documented as that of other metal triflates like Sc(OTf)₃, Bi(OTf)₃, or Cu(OTf)₂, its properties as a stable, bivalent Lewis acid suggest its potential applicability. cdp-innovation.comtamu.edu

In a typical Friedel-Crafts acylation, a catalyst like barium triflate would activate an acyl chloride or anhydride, generating a potent electrophile (an acylium ion). This electrophile is then attacked by an electron-rich aromatic compound, such as anisole or toluene, to form a new aryl ketone. chemijournal.com One of the advantages of the acylation reaction is that the product, an aryl ketone, is less reactive than the starting material, which prevents over-acylation—a common issue in Friedel-Crafts alkylations. tamu.edu

Table 2. Illustrative Yields for Friedel-Crafts Acylation of Anisole with Acetic Anhydride using a Solid Acid Catalyst. chemijournal.com
CatalystReaction Temp (°C)Reaction Time (h)Conversion (%)Selectivity for 4-methoxyacetophenone (%)
12-TPA/ZrO₂130572.398.2
12-TPA/TiO₂130565.497.5
12-TPA/SnO₂130559.296.8

Note: The data in Table 2 is provided to illustrate typical research findings for Friedel-Crafts acylation of anisole using various solid acid catalysts. Specific data for barium triflate was not prominently available in the reviewed literature.

Cyclization Reactions

A thorough review of the scientific literature yielded no specific instances of barium(2+);trifluoromethanesulfonate being utilized as a catalyst for cyclization reactions. While Lewis acids, including various metal triflates, are commonly employed to promote a wide range of cyclization processes in organic synthesis, the catalytic activity of barium triflate in this context has not been reported.

Synthesis of 4H-Chromenes

Barium triflate serves as an efficient catalyst for the synthesis of 4H-chromene derivatives through a one-pot, three-component reaction. researchgate.netnih.gov This method involves the condensation of a 1,3-diketone, an aldehyde, and malononitrile. researchgate.netnih.gov The reaction proceeds smoothly at room temperature in an environmentally benign solvent system of polyethylene glycol (PEG) and water. researchgate.netnih.gov

The use of barium triflate in this transformation is advantageous due to the high yields of the desired 4H-chromene products. researchgate.netnih.gov The versatility of this catalytic system has been demonstrated by reacting a variety of aromatic aldehydes, bearing both electron-donating and electron-withdrawing substituents, with different 1,3-dicarbonyl compounds. nih.gov The choice of both the catalyst and the solvent system is critical for the successful synthesis of these 4H-chromene-3-carbonitrile derivatives. researchgate.netnih.gov

Table 1: Barium Triflate Catalyzed Synthesis of Various 4H-Chromene Derivatives

This table summarizes the reaction of various aldehydes and 1,3-dicarbonyl compounds with malononitrile using 10 mol% Ba(OTf)₂ in PEG-water at room temperature.

EntryAldehyde1,3-Dicarbonyl CompoundTime (min)Yield (%)
1BenzaldehydeDimedone1596
24-ChlorobenzaldehydeDimedone2098
34-NitrobenzaldehydeDimedone2595
44-MethylbenzaldehydeDimedone1594
54-MethoxybenzaldehydeDimedone2092
6Benzaldehyde1,3-Cyclohexanedione2092
74-Chlorobenzaldehyde1,3-Cyclohexanedione2595
84-Nitrobenzaldehyde1,3-Cyclohexanedione3094
9BenzaldehydeAcetylacetone2590
104-ChlorobenzaldehydeAcetylacetone3094
Synthesis of Chromans

Catalyst Recovery and Reusability Studies

A significant advantage of using barium triflate as a catalyst, particularly in greener solvent systems like PEG-water, is its potential for recovery and reuse. researchgate.netnih.gov This aspect is crucial for developing sustainable and economically viable chemical processes.

In the synthesis of 4H-chromenes, the barium triflate catalyst can be successfully recovered and reused for multiple reaction cycles without a significant decline in its catalytic efficacy. researchgate.netnih.gov Following the completion of the reaction, the product can be extracted, and the aqueous PEG layer containing the barium triflate catalyst can be utilized for subsequent runs. Research has shown that the catalyst can be reused for at least five consecutive cycles while maintaining high product yields. researchgate.netnih.gov This reusability underscores the stability and robustness of barium triflate under the specified reaction conditions, positioning it as a practical and eco-friendly catalytic option. researchgate.netnih.gov

Table 2: Reusability of Barium Triflate Catalyst

This table shows the yield of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile over five consecutive cycles using the recovered Ba(OTf)₂ catalyst.

Catalytic CycleYield (%)
198
298
397
496
595

Role in Advanced Materials Science and Engineering

Application as an Electrolyte Component in Energy Storage Devices

Barium trifluoromethanesulfonate (B1224126) serves as a critical component in the electrolytes of various energy storage systems, where it helps to enhance performance, stability, and lifespan. chemimpex.com The trifluoromethanesulfonate (triflate) anion is particularly noted for its high ionic conductivity and stability, which are desirable properties for electrolytes in batteries.

Barium trifluoromethanesulfonate's sister compound, magnesium trifluoromethanesulfonate, is a key material in the development of magnesium-ion conducting polymer electrolytes. These electrolytes are crucial for quasi-solid-state magnesium-sulfur batteries. semanticscholar.org Research has shown that polymer electrolytes fabricated using polyvinylidene fluoride (PVDF), tetraethylene glycol dimethyl ether (TEGDME), succinonitrile (SN), and magnesium triflate exhibit promising ionic conductivity. semanticscholar.org The conductivity of these electrolytes can be optimized by adjusting the concentration of the magnesium salt. semanticscholar.org

Similarly, gel polymer electrolytes based on poly(methyl methacrylate) (PMMA) and magnesium triflate have been developed for solid-state magnesium battery applications. nih.gov Another approach involves using a blend of chitosan and polyvinyl alcohol (PVA) with magnesium triflate to create plasticized magnesium-ion conducting polymer electrolytes. mdpi.com The addition of plasticizers like glycerol can significantly enhance the ionic conductivity of these systems. mdpi.com

Table 1: Properties of a Magnesium-ion Conducting Polymer Electrolyte System

Component Function Result
Chitosan (CS): Polyvinyl alcohol (PVA) Polymer Blend Host Provides mechanical stability.
Magnesium triflate (Mg(CF3SO3)2) Ion Source Provides Mg2+ charge carriers.
Glycerol Plasticizer Increases ionic conductivity.

| Optimized System | Highest Conductivity | 1.016 × 10⁻⁵ S cm⁻¹ |

This table summarizes the components and performance of a plasticized magnesium ion conducting polymer blend electrolyte system developed for potential use in electrochemical double-layer capacitors (EDLCs). mdpi.com

The trifluoromethanesulfonate anion plays a crucial role in the advancement of rechargeable zinc batteries. While studies often focus on zinc trifluoromethanesulfonate (Zn(OTf)₂), the principles highlight the beneficial properties of the triflate anion that are also present in the barium salt. beyond-battery.comnih.gov In aqueous zinc-ion batteries, the trifluoromethanesulfonate anion helps to inhibit the growth of zinc dendrites, a common problem that leads to battery failure. wechemglobal.com

The hydrophobic nature of the trifluoromethanesulfonate anions can create a water-poor environment at the electrode-electrolyte interface. nih.govosti.gov This modified interface suppresses parasitic reactions like hydrogen evolution and corrosion, leading to improved cycling stability and higher Coulombic efficiency. beyond-battery.comnih.gov The interaction between triflate ions and zinc ions promotes uniform deposition of zinc, resulting in a smoother electrode surface and enhanced battery life. wechemglobal.com Research into electrolytes containing trifluoromethanesulfonate salts is a key strategy for developing high-performance, long-lasting, and safer aqueous zinc batteries. wechemglobal.comosti.gov

Development of Functional Polymers and Coatings

Barium trifluoromethanesulfonate is utilized in the creation of advanced polymers and coatings, imparting desirable characteristics such as high thermal stability and chemical resistance. chemimpex.com These properties make the resulting materials suitable for high-performance applications where durability and resilience are essential. chemimpex.com The incorporation of barium-containing compounds into polymer matrices is a strategy used to enhance specific functionalities. For instance, while not using the triflate, studies on thermoplastic polyurethanes have shown that incorporating barium sulfate nanoparticles can improve properties like radiopacity, which is crucial for medical implants to be visible in X-ray imaging. nih.gov This demonstrates the broader principle of using barium compounds to functionalize polymers. The unique trifluoromethanesulfonate group in barium triflate contributes to creating materials with superior stability for demanding industrial applications. chemimpex.com

Utilization in Thin Film Deposition Techniques

Barium trifluoromethanesulfonate is considered an organo-metallic compound that can be used in applications achievable through thin film deposition. americanelements.com Thin film deposition encompasses a variety of techniques used to apply a very thin layer of material onto a substrate. These methods are fundamental in manufacturing electronics, optical coatings, and other advanced technologies. openaccesspub.orgsemanticscholar.org

Table 2: Common Thin Film Deposition Techniques

Technique Type Description
Physical Vapor Deposition (PVD) Physical Material is transformed into a vapor phase through physical means (e.g., heating, sputtering) and then condensed onto a substrate in a vacuum.
Chemical Vapor Deposition (CVD) Chemical A substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit.
Spin Coating Solution-based A small amount of liquid precursor is applied to the center of a substrate, which is then spun at high speed to spread the fluid by centrifugal force. researchgate.net

| Dip Coating | Solution-based | A substrate is immersed in a solution containing the coating material, withdrawn at a controlled speed, and then dried or cured. researchgate.net |

This table provides an overview of common techniques used for depositing thin films of various materials. openaccesspub.orgsemanticscholar.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography Studies

X-ray crystallography provides definitive evidence of the three-dimensional structure of crystalline solids, offering insights into bond lengths, bond angles, and coordination environments.

While the crystal structure of anhydrous barium trifluoromethanesulfonate (B1224126) has been determined from synchrotron X-ray powder diffraction data, detailed single-crystal X-ray diffraction studies on its simple complexes and adducts are not extensively reported in the reviewed literature. However, the principles of such analyses can be understood from studies on related compounds. For instance, the study of triflate-functionalized pillar acs.orgarenes demonstrates the use of single-crystal X-ray diffraction to elucidate the complex supramolecular structures formed, where guest molecules are encapsulated. In these complex systems, the triflate group's orientation and interactions are precisely determined.

In a broader context, single-crystal X-ray diffraction has been successfully applied to other barium complexes, revealing high coordination numbers. For example, in the structure of barium bis[tetrafluoridobromate(III)], Ba[BrF4]2, the barium cations are each coordinated by twelve fluorine atoms, forming edge-sharing polyhedra nih.gov. Similarly, studies on tin(II) and lead(II) triflate complexes with various ligands have revealed diverse coordination environments, including monomeric, dimeric, and polymeric structures, often with the triflate anion acting as a bridging ligand rsc.org. These examples highlight the capability of single-crystal X-ray diffraction to unravel the intricate coordination chemistry of metal triflates, a level of detail that would be essential for a complete understanding of barium triflate's own complexes and adducts.

The coordination environment of the barium ion in its compounds is a key determinant of their chemical and physical properties. In the absence of extensive single-crystal data for simple barium triflate complexes, insights can be drawn from related systems and solution-state studies.

A study combining large-angle X-ray scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy on solvated barium ions in N,N-dimethylformamide (dmf), N,N-dimethylacetamide (dma), and N,N-dimethylpropionamide (dmp) has provided valuable information on their solution-state coordination. These studies reveal that the coordination number of the solvated barium ion can vary depending on the solvent .

From the crystal structure of anhydrous barium trifluoromethanesulfonate determined by powder diffraction, the coordination of the barium ion by the oxygen atoms of the triflate anions can be inferred. In many metal triflate complexes, the triflate anion can coordinate in a monodentate, bidentate, or bridging fashion, leading to a variety of coordination geometries rsc.orgsoton.ac.uk. For large cations like Ba2+, high coordination numbers (greater than 6) are common nih.govlibretexts.org. The specific geometry, whether it be a capped octahedron, a capped trigonal prism, or a more irregular arrangement, is dictated by the steric and electronic properties of the ligands and the triflate anions themselves.

Table 1: Coordination Geometries of Barium in Selected Compounds

Compound Coordination Number Geometry Reference
Ba[BrF4]2 12 Edge-sharing polyhedra nih.gov

This table is illustrative and includes data from a non-triflate barium complex to demonstrate typical coordination numbers.

Thermal Analysis of Barium(2+);trifluoromethanesulfonate Derivatives and Complexes (e.g., Thermogravimetric Analysis for Decomposition Pathways)

Thermal analysis techniques are crucial for understanding the stability and decomposition pathways of materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with transitions in the material.

Triflate salts are known for their high thermal stability, with some metal triflates having melting points up to 350 °C. wikipedia.org Barium triflate itself is stable to over 300 °C. sigmaaldrich.comchemimpex.com Studies on the thermal decomposition of related barium compounds, such as barium trifluoroacetate (Ba(TFA)₂), provide insight into the likely decomposition pathway for barium triflate. The thermal decomposition of barium trifluoroacetate under different atmospheres has been analyzed in detail, showing that the final product is barium fluoride (BaF₂), which is stable up to 1200 °C. researchgate.net The decomposition process is exothermic and is significantly advanced by the presence of oxygen. researchgate.net

For derivatives and complexes of barium triflate, TGA would show multi-step decomposition profiles. For example, in complexes with organic ligands, the initial weight loss typically corresponds to the loss of these supporting ligands, followed by the decomposition of the triflate anion at higher temperatures. researchgate.net The final residual mass would correspond to the most stable inorganic barium salt, such as barium oxide or barium fluoride, depending on the atmosphere. researchgate.netrsc.org

A hypothetical TGA experiment on a barium triflate complex with an organic ligand might yield the following data:

Temperature Range (°C)ProcessExpected Weight Loss (%)Final Product
250–600Loss of organic supporting ligandsVariable (depends on ligand)Intermediate Barium Compound
>600Decomposition of triflate anionVariableBaF₂ or BaO

Solution-State Structural Investigations (e.g., Large Angle X-ray Scattering, EXAFS Spectroscopy)

Understanding the structure of ions in solution is critical for predicting their chemical behavior. Techniques like Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy are powerful probes for determining the local coordination environment of metal ions in non-crystalline states, such as in solution. ucalgary.ca

Studies using LAXS and EXAFS have been conducted to determine the structure of the solvated barium ion in various O-donor solvents. sigmaaldrich.comsigmaaldrich.com These techniques provide direct information about the number of solvent molecules in the first coordination shell (the coordination number) and the average distance between the barium ion and the coordinating atoms of the solvent molecules (the Ba-O bond length). ucalgary.ca

In solvents like N,N-dimethylformamide (dmf), N,N-dimethylacetamide (dma), and N,N-dimethylpropionamide (dmp), the barium ion is coordinated by multiple solvent molecules. sigmaaldrich.comsigmaaldrich.com The data from these experiments allow for a detailed picture of the solvated ion's structure.

The table below summarizes typical structural parameters for a solvated barium ion as determined by these methods.

SolventTechniqueCoordination Number (CN)Ba-O Bond Distance (Å)
N,N-dimethylformamide (dmf)LAXS/EXAFS~8~2.80
N,N-dimethylacetamide (dma)LAXS/EXAFS~8~2.79
WaterLAXS/EXAFS~8~2.81

These results indicate that the large Ba(2+) ion typically accommodates a high coordination number, forming a well-defined first solvation shell in solution.

Electrochemical Characterization (e.g., Cyclic Voltammetry of Electrolyte Systems)

The electrochemical properties of barium triflate are of interest primarily in the context of its use as an electrolyte salt. chemrxiv.org Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox processes and stability of electrolyte systems. A CV experiment measures the current that develops in an electrochemical cell as the potential is varied linearly with time.

Aqueous electrolytes containing barium triflate have been studied to understand the influence of the cation on the electrolyte's properties. chemrxiv.orgacs.org The triflate anion (CF₃SO₃⁻) is known for its high electrochemical stability. wikipedia.orgacs.org However, the properties of the electrolyte are also strongly dependent on the cation.

Key findings regarding barium triflate in aqueous electrolyte systems include:

Solubility: Barium triflate exhibits relatively poor solubility in water, which is a limiting factor for its application in high-concentration electrolytes. chemrxiv.orgacs.org This is attributed to its large hydrodynamic radius. chemrxiv.orgacs.org

Electrochemical Stability Window: The electrochemical stability of an aqueous electrolyte is influenced by the pH, which is in turn affected by the cation. The electrochemical stability is a critical parameter for applications in batteries and other electrochemical devices. chemrxiv.orgacs.org

Conductivity: The ionic conductivity of the electrolyte is related to ion mobility. Barium triflate solutions exhibit conductivity that is dependent on concentration, though limited by its solubility. chemrxiv.org

A cyclic voltammogram of an electrolyte containing barium triflate would typically show a wide potential window where no significant current flows, indicating the stability of the electrolyte. The limits of this window are defined by the oxidation and reduction of the solvent (e.g., water) or the triflate anion, with the latter being very stable.

PropertyObservation for Barium Triflate ElectrolytesReference
Aqueous SolubilityPoor, similar to BaCl₂ chemrxiv.orgacs.org
Anion StabilityHigh, due to the triflate anion wikipedia.orgacs.org
Cation InfluenceAffects solution pH and solvation structure chemrxiv.orgacs.org

Environmental Applications Research

Remediation of Heavy Metals from Wastewater

The potential application of barium(2+);trifluoromethanesulfonate (B1224126) in the remediation of heavy metals from wastewater is an area of exploratory research. While specific, detailed studies on the direct use of barium trifluoromethanesulfonate for the removal of various heavy metals are not extensively documented in publicly available research, the fundamental chemistry of barium salts provides a basis for this potential application.

Barium salts are known to precipitate sulfates from aqueous solutions. In the context of wastewater treatment, this characteristic could theoretically be applied to remove heavy metals that form insoluble sulfates. The process would involve the introduction of barium(2+);trifluoromethanesulfonate to wastewater containing sulfate ions and heavy metal contaminants. The barium ions (Ba²⁺) would react with sulfate ions (SO₄²⁻) to form barium sulfate (BaSO₄), a highly insoluble and stable precipitate. This primary reaction could indirectly facilitate the co-precipitation of certain heavy metals.

However, the direct efficacy and mechanisms of this compound in remediating a broad spectrum of heavy metals would depend on various factors, including the specific metals present, their concentrations, the pH of the wastewater, and the presence of other ions. Further research is necessary to validate and quantify the effectiveness of this compound for heavy metal remediation and to understand the underlying chemical processes involved.

Emerging Environmental Research Applications

A significant and well-documented area of emerging environmental research for compounds like this compound lies in the field of green chemistry, particularly in its role as a Lewis acid catalyst. Metal triflates, including barium triflate, are recognized for their potential to facilitate organic reactions in more environmentally benign ways compared to traditional catalysts.

Lewis Acid Catalysis in Green Chemistry:

Barium trifluoromethanesulfonate can function as a water-tolerant Lewis acid catalyst. This is a crucial attribute for green chemistry, as it allows for chemical reactions to be conducted in aqueous media, reducing or eliminating the need for volatile and often toxic organic solvents. The trifluoromethanesulfonate anion is very stable, which contributes to the catalyst's stability in the presence of water.

Research in the broader category of metal triflates has demonstrated their effectiveness in a variety of organic transformations that are fundamental to the chemical industry. The environmental benefits of using such catalysts include:

Solvent Reduction: The ability to perform reactions in water or under solvent-free conditions significantly reduces the environmental impact associated with solvent use and disposal.

Catalyst Reusability: Metal triflates can often be recovered and reused for multiple reaction cycles, which minimizes waste and improves the economic viability of the process.

Mild Reaction Conditions: These catalysts can promote reactions under milder temperature and pressure conditions, leading to lower energy consumption.

High Selectivity: They can offer high selectivity for desired products, reducing the formation of unwanted byproducts and simplifying purification processes.

The application of barium trifluoromethanesulfonate and other metal triflates as green catalysts is a promising area of research for developing more sustainable chemical manufacturing processes.

Interactive Data Table: Environmentally Friendly Reactions Catalyzed by Metal Triflates

Reaction TypeCatalyst TypeEnvironmental Benefits
Friedel-Crafts AcylationMetal TriflatesReusable catalyst, can be used in greener solvents or solvent-free conditions.
Diels-Alder ReactionsMetal TriflatesWater-tolerant catalysis, high stereoselectivity, reducing byproducts.
Aldol (B89426) CondensationsMetal TriflatesCan be performed in aqueous media, avoiding hazardous organic solvents.
Mannich-type ReactionsMetal TriflatesEfficient catalysis in environmentally benign solvents, potential for catalyst recycling.

Q & A

Q. What are the standard synthetic routes for barium trifluoromethanesulfonate, and how can purity be validated?

Barium trifluoromethanesulfonate is typically synthesized by reacting barium carbonate (BaCO₃) or barium oxide (BaO) with trifluoromethanesulfonic acid (CF₃SO₃H) in a stoichiometric ratio. The reaction is conducted under anhydrous conditions to avoid hydrolysis. Post-synthesis, the product is purified via recrystallization in polar aprotic solvents (e.g., acetonitrile). Purity validation involves:

  • Elemental analysis to confirm Ba²⁺ and triflate ion ratios.
  • FT-IR spectroscopy to identify characteristic S-O (≈1220 cm⁻¹) and C-F (≈1150 cm⁻¹) stretching bands .
  • Thermogravimetric analysis (TGA) to assess thermal stability and residual solvent content.

Q. What experimental precautions are critical when handling barium trifluoromethanesulfonate?

While ecological toxicity data are limited (as noted in Safety Data Sheets) , standard precautions include:

  • Use of PPE (gloves, goggles) due to potential irritancy.
  • Storage in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.
  • Avoidance of aqueous environments unless explicitly required for reactivity studies.

Advanced Research Questions

Q. How does barium trifluoromethanesulfonate function as a Lewis acid catalyst in organic transformations?

Barium trifluoromethanesulfonate acts as a strong Lewis acid due to the electron-withdrawing triflate group, which enhances the electrophilicity of Ba²⁺. It catalyzes reactions such as:

  • Friedel-Crafts alkylation : Activation of electrophiles via coordination to Ba²⁺, facilitating C–C bond formation.
  • Esterification : Acceleration of nucleophilic acyl substitution through polarization of carbonyl groups. Experimental optimization involves varying catalyst loading (0.1–5 mol%), solvent polarity, and temperature to balance activity and side reactions. Comparative studies with other metal triflates (e.g., Al³⁺, Ce³⁺) are recommended to assess selectivity .

Q. What methodologies resolve contradictions in reported solubility data for barium trifluoromethanesulfonate?

Discrepancies in solubility (e.g., in DMSO vs. THF) may arise from:

  • Hydration state variations : Anhydrous vs. hydrated forms exhibit different solubility profiles.
  • Impurity interference : Residual acids or salts from synthesis can alter solubility. Mitigation strategies include:
  • Karl Fischer titration to quantify water content.
  • ICP-MS to detect trace metal impurities.
  • Standardized solvent pre-treatment (e.g., molecular sieves for anhydrous solvents).

Q. How can the coordination behavior of barium trifluoromethanesulfonate with anions be systematically studied?

Use multinuclear NMR spectroscopy (¹H, ¹⁹F, ¹³⁵Ba) to probe coordination complexes. For example:

  • ¹⁹F NMR can track triflate ion mobility in solution.
  • ¹³⁵Ba NMR (though challenging due to low sensitivity) provides insights into Ba²⁺ coordination geometry. Pair with X-ray crystallography to resolve solid-state structures and compare with solution-phase data .

Methodological Recommendations

  • For catalytic studies : Use kinetic profiling (e.g., UV-Vis monitoring) to compare reaction rates with/without Ba²⁺ triflate.
  • For ecological impact assessments : Conduct microcosm experiments to evaluate soil mobility and bioaccumulation potential, addressing gaps in existing SDS data .
  • For structural analysis : Combine spectroscopic data with computational modeling (DFT) to predict reactivity trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.